molecular formula C10H14N2O2 B14817894 2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide

2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14817894
M. Wt: 194.23 g/mol
InChI Key: WFNCFLYRODWVIT-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure that features an aminomethyl group, a hydroxyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxyl group can be introduced through a hydroxylation reaction. Finally, the dimethylbenzamide moiety is formed through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents and reaction conditions is crucial to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group results in an amine .

Scientific Research Applications

2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl and dimethylbenzamide moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Shares the aminomethyl group but differs in the aromatic ring structure.

    6-Hydroxy-N,N-dimethylbenzamide: Lacks the aminomethyl group but has similar functional groups.

    2-(Aminomethyl)-6-hydroxybenzaldehyde: Contains an aldehyde group instead of the amide moiety

Uniqueness

2-(Aminomethyl)-6-hydroxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(aminomethyl)-6-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(14)9-7(6-11)4-3-5-8(9)13/h3-5,13H,6,11H2,1-2H3

InChI Key

WFNCFLYRODWVIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1O)CN

Origin of Product

United States

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